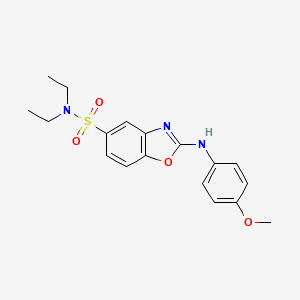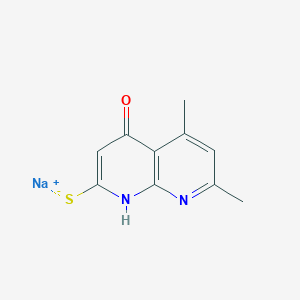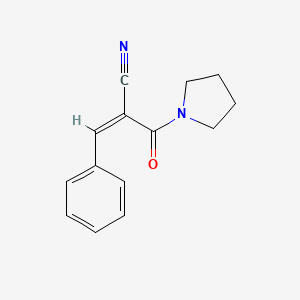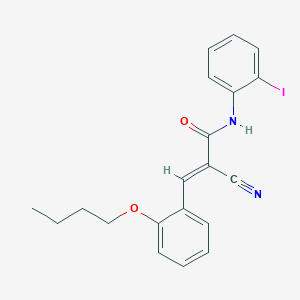
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as IAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is not fully understood. However, it has been suggested that (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is that it exhibits potent biological activity at low concentrations, making it a cost-effective reagent. However, one limitation of using (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is that it is relatively unstable and can degrade over time, requiring careful storage and handling.
Zukünftige Richtungen
There are several potential future directions for research on (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide and to explore its potential applications in various scientific fields.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline with 3,5-ditert-butyl-4-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with acrylonitrile and ammonium acetate to obtain (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been investigated for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27IN2O2/c1-23(2,3)17-12-15(13-18(21(17)28)24(4,5)6)11-16(14-26)22(29)27-20-10-8-7-9-19(20)25/h7-13,28H,1-6H3,(H,27,29)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGYSNPYIMCDB-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)


![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)


![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)